3-amino-N,N-dipropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

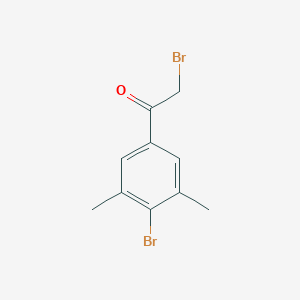

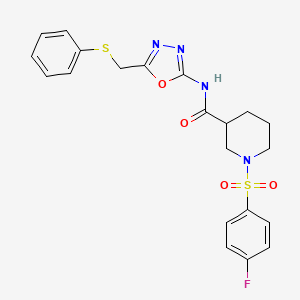

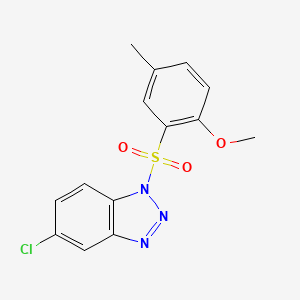

3-Amino-N,N-dipropylbenzamide is a chemical compound with the CAS Number: 81882-73-7 and a molecular weight of 220.31 . It is used in various fields of research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H20N2O . The Inchi Code for this compound is 1S/C13H20N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3 .Scientific Research Applications

Inhibition and Metabolic Effects

3-Amino-N,N-dipropylbenzamide has been studied for its role as an inhibitor of poly(adenosine diphosphate-ribose) synthesis, a process involved in cell viability, glucose metabolism, and DNA synthesis. Milam and Cleaver (1984) reported that while this compound can inhibit poly(adenosine diphosphate-ribose) synthetase, it also impacts other metabolic processes, indicating its potential applications in metabolic research (Milam & Cleaver, 1984).

DNA Repair and Cellular Response

Studies have shown that this compound affects the rate of ligation during DNA repair in human fibroblasts, especially in cells damaged by alkylating agents. Morgan and Cleaver (1983) observed that this compound increases the net break frequency in DNA, highlighting its utility in studying DNA repair mechanisms (Morgan & Cleaver, 1983).

Radiosensitization and Cancer Research

3-Aminobenzamide enhances the response of mammalian cells to ionizing radiation and alkylating agents, suggesting its potential application in cancer research. Ben-hur, Chen, and Elkind (1985) investigated its effects on Chinese hamster cells, concluding that it can be used to study the impact of poly(adenosine diphosphoribose) synthesis in radiation-induced cell killing (Ben-hur, Chen, & Elkind, 1985).

Pharmacokinetics and Biodistribution

The biodistribution and pharmacokinetics of fluorinated 3-aminobenzamide derivatives have been studied using magnetic resonance imaging (MRI) in tumor-bearing rats. This research, conducted by Brix et al. (2005), informs the understanding of drug delivery systems, particularly in the context of tumor-specific factors (Brix et al., 2005).

Safety and Hazards

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-N,N-dipropylbenzamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall pharmacological activity.

Properties

IUPAC Name |

3-amino-N,N-dipropylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWNMGKRCWKXDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

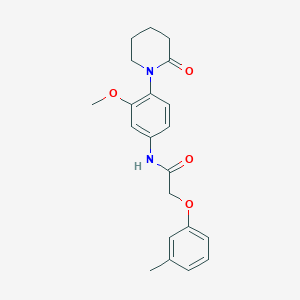

![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)

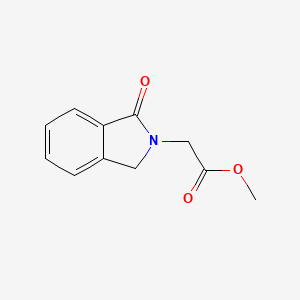

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2411404.png)

![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)

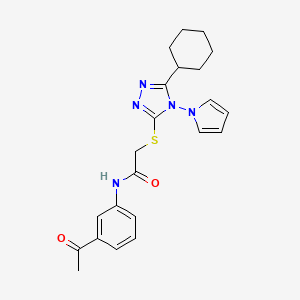

![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2411407.png)